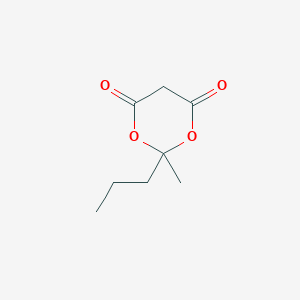
2-Methyl-2-propyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was first synthesized by Andrew Norman Meldrum in 1908 through a condensation reaction of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This compound is widely used in organic synthesis due to its unique chemical properties, including its adequate acidity and steric rigidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The original synthesis of 2-Methyl-2-propyl-1,3-dioxane-4,6-dione involves the condensation of acetone with malonic acid in acetic anhydride and sulfuric acid . An alternative synthesis method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) in the presence of catalytic sulfuric acid . Another route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in solid form and stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Condensation Reactions: It is widely used in Knoevenagel condensation reactions with aldehydes.
Alkylation and Acylation Reactions: It can react with alkyl halides and acyl halides under mild conditions.
Hydrolysis: The compound can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes and ionic liquids as catalysts.
Alkylation and Acylation Reactions: Catalyzed by carbonates or pyridine.
Hydrolysis: Requires water and mild acidic or basic conditions.
Major Products Formed
Condensation Reactions: Formation of β-keto esters and other heterocycles.
Alkylation and Acylation Reactions: Formation of alkylated and acylated derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
2-Methyl-2-propyl-1,3-dioxane-4,6-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2-propyl-1,3-dioxane-4,6-dione involves the loss of a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen . This anion is stabilized by resonance, making the compound highly reactive in various chemical reactions . The compound’s acidity and steric rigidity contribute to its effectiveness in forming multiple carbon-carbon bonds .
Comparison with Similar Compounds
2-Methyl-2-propyl-1,3-dioxane-4,6-dione is unique due to its high acidity and steric rigidity, which make it more reactive than similar compounds such as dimethyl malonate and barbituric acid . Other similar compounds include:
Dimethyl Malonate: Less acidic and less reactive compared to this compound.
Barbituric Acid: Similar in structure but exists predominantly in the mono-enol tautomer form.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Used for trapping adducts formed during reactions with alkyl isocyanides and dialkyl acetylenedicarboxylates.
Properties
CAS No. |
181639-60-1 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-methyl-2-propyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C8H12O4/c1-3-4-8(2)11-6(9)5-7(10)12-8/h3-5H2,1-2H3 |
InChI Key |
FZQUTQUNUVLDKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OC(=O)CC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)
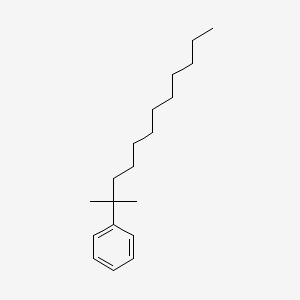
![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
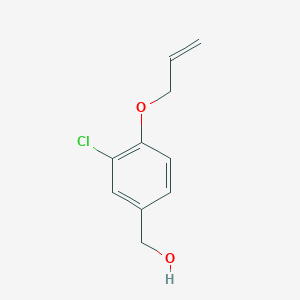

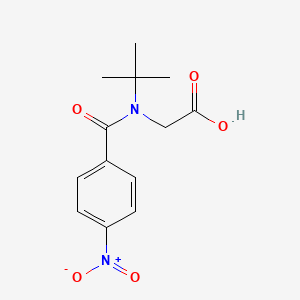
![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)
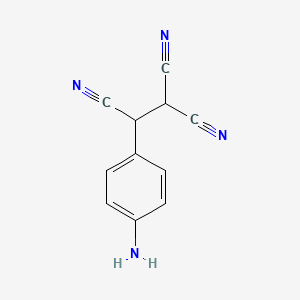
![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
